3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
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Overview
Description
3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is a complex organic compound characterized by its unique molecular structure, which includes a morpholine group, a triazolo[4,3-b]pyridazine core, and an aniline moiety
Mechanism of Action
Target of Action
The primary targets of 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline Compounds with similar structures have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The specific mode of action of This compound It is known that similar compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Biochemical Pathways
The exact biochemical pathways affected by This compound Compounds with similar structures have been reported to inhibit various enzymes, which could affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to have diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The activity of similar compounds may be influenced by various factors, including the physiological environment and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring the purity and consistency of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: : Conversion of the aniline group to its corresponding nitro compound.
Reduction: : Reduction of nitro groups to amines.
Substitution: : Replacement of functional groups on the morpholine or triazolo[4,3-b]pyridazine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Amine derivatives.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Biologically, 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its derivatives may be explored for their antitumor properties.
Medicine
In medicine, the compound's derivatives could be developed into therapeutic agents for treating various conditions, including anxiety, epilepsy, and muscle relaxation.
Industry
In industry, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-substituted-N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides: : These compounds are used as anxiolytic and antiepileptic agents.
([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid: : This compound has applications in various chemical syntheses.
Uniqueness
3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other similar compounds. This unique property makes it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
3-[3-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c22-17-3-1-2-16(14-17)19-8-9-20-23-24-21(27(20)25-19)15-4-6-18(7-5-15)26-10-12-28-13-11-26/h1-9,14H,10-13,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFAUJKBPUQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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